Cas no 145903-31-7 (7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine)

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound featuring a benzothiazepine core with a methoxy substituent at the 7-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis. The saturated tetrahydro ring enhances stability, while the methoxy group influences electronic and steric characteristics, facilitating selective reactivity. Its benzothiazepine scaffold is of interest in medicinal chemistry due to potential bioactivity, particularly in central nervous system (CNS) and cardiovascular research. The compound’s well-defined structure allows for precise modifications, supporting the development of novel therapeutic agents. High purity and consistent synthesis protocols ensure reliability for research applications.
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine structure
145903-31-7 structure
商品名:7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
CAS番号:145903-31-7
MF:C10H13NOS
メガワット:195.2813
MDL:MFCD11112160
CID:64948
PubChem ID:11805628

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine 化学的及び物理的性質

名前と識別子

    • 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
    • 2,3,4,5-Tetrahydro-7
    • 2,3,4,5-tetrahydro-7-methoxy-1,4-Benzothiazepine
    • 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
    • QC-2594
    • RW3453
    • 1,4-Benzothiazepine, 2,3,4,5-tetrahydro-7-methoxy-
    • 2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine Discontinued
    • 7-methoxy- 2,3,4,5-tetrahydro-1,4-Benzothiazepine
    • 903T317
    • VXSSDKLUAZVADY-UHFFFAOYSA-N
    • FCH889389
    • 7215AA
    • AX8246474
    • A808425
    • MFCD11112160
    • AMY4279
    • 145903-31-7
    • BCP30465
    • F9995-1472
    • SCHEMBL629995
    • CS-0099179
    • FT-0731631
    • SY278465
    • DS-17791
    • DTXSID90473103
    • AKOS006307964
    • A1-01934
    • CHEMBL3933375
    • DB-010707
    • MDL: MFCD11112160
    • インチ: 1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3
    • InChIKey: VXSSDKLUAZVADY-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])([H])C([H])([H])N([H])C([H])([H])C2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 195.07200
  • どういたいしつりょう: 195.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 46.6
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.125
  • ふってん: 336.9°C at 760 mmHg
  • フラッシュポイント: 157.5°C
  • 屈折率: 1.566
  • PSA: 46.56000
  • LogP: 2.21930

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine セキュリティ情報

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54875-250mg
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
145903-31-7 95%
250mg
¥121.0 2024-07-16
Life Chemicals
F9995-1472-0.25g
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
145903-31-7 95%+
0.25g
$307.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X54875-100mg
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
145903-31-7 95%
100mg
¥49.0 2024-07-16
Alichem
A019092938-1g
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
145903-31-7 95%
1g
518.96 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IY956-50mg
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
145903-31-7 95+%
50mg
275.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IY956-1g
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
145903-31-7 95+%
1g
2910.0CNY 2021-07-12
abcr
AB490137-250 mg
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine; .
145903-31-7
250mg
€227.90 2023-06-15
Advanced ChemBlocks
D-2512-25G
2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine
145903-31-7 95%
25G
$2,850 2023-04-13
Advanced ChemBlocks
D-2512-250MG
2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine
145903-31-7 95%
250MG
$40 2023-09-15
Advanced ChemBlocks
D-2512-1G
2,3,4,5-Tetrahydro-7-methoxy-1,4-benzothiazepine
145903-31-7 95%
1G
$80 2023-09-15

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine 関連文献

7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepineに関する追加情報

Recent Advances in the Study of 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (CAS: 145903-31-7)

The compound 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (CAS: 145903-31-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a modulator of various biological pathways, particularly in the context of neurological and cardiovascular diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine exhibits high affinity for serotonin receptors, suggesting its potential utility in treating mood disorders such as depression and anxiety. The study utilized advanced molecular docking techniques to elucidate the compound's binding mechanisms, providing a foundation for further drug development.

In addition to its neurological applications, research has also explored the compound's cardiovascular effects. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine acts as a calcium channel blocker, reducing hypertension in animal models. These findings were corroborated by in vitro assays, which confirmed the compound's ability to inhibit L-type calcium channels with high specificity.

The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine has also seen advancements in recent years. A 2023 paper in Organic Letters detailed a novel, high-yield synthetic route that employs palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also reduces the environmental impact compared to traditional synthetic approaches, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications to enhance its stability. Additionally, comprehensive toxicity studies are still underway to ensure its safety profile meets regulatory standards.

In conclusion, 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (CAS: 145903-31-7) represents a promising candidate for the treatment of neurological and cardiovascular disorders. Ongoing research efforts are focused on optimizing its pharmacological properties and advancing it through the drug development pipeline. The compound's multifaceted biological activity and improved synthetic accessibility position it as a valuable asset in the quest for novel therapeutics.

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Amadis Chemical Company Limited
(CAS:145903-31-7)7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine
A808425
清らかである:99%
はかる:5g
価格 ($):319.0